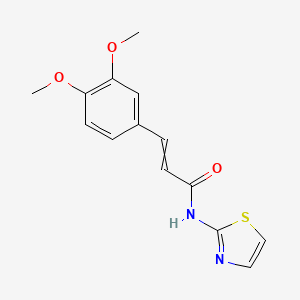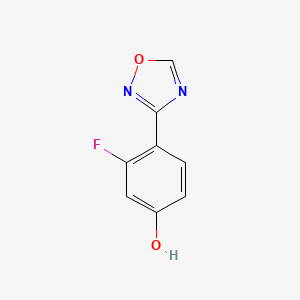
(2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3,4-dimethoxyphenyl group and a thiazole ring, which are known to impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of a suitable aldehyde with an amide under basic conditions to form the enamine intermediate.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-halo ketone.
Methoxylation: The 3,4-dimethoxyphenyl group can be introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond or the thiazole ring, resulting in the formation of saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated enamides and thiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its conjugated system and functional groups.
Material Science: It may be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for treating diseases related to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The thiazole ring and the conjugated system play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar compounds include other enamides with different substituents on the aromatic ring or variations in the heterocyclic ring.
Uniqueness
Structural Features: The presence of both a 3,4-dimethoxyphenyl group and a thiazole ring makes this compound unique compared to other enamides.
Biological Activity: Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological effects.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-5-3-10(9-12(11)19-2)4-6-13(17)16-14-15-7-8-20-14/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
SMRXKMFZQYOXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456323.png)
![2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B12456325.png)

![(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide](/img/structure/B12456331.png)
![6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B12456339.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12456354.png)
![Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12456358.png)
![N-cyclohexyl-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12456359.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B12456387.png)
![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)
